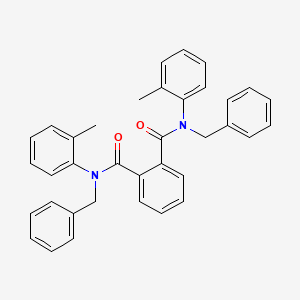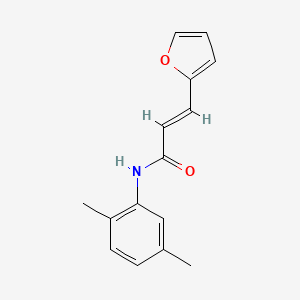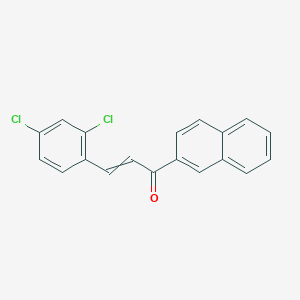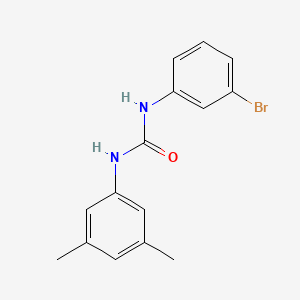
1-(5-(2-Chlorophenyl)-2-furoyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(2-Chlorophenyl)-2-furoyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a furoyl group, which is further substituted with a 2-chlorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(2-Chlorophenyl)-2-furoyl)piperidine typically involves the reaction of 2-chlorobenzoyl chloride with furan-2-carboxylic acid to form an intermediate, which is then reacted with piperidine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-(2-Chlorophenyl)-2-furoyl)piperidine undergoes various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the furoyl group, leading to the formation of alcohols or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furoyl group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-(2-Chlorophenyl)-2-furoyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(5-(2-Chlorophenyl)-2-furoyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to modulate cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
1-(5-(2-Chlorophenyl)-2-furoyl)piperidine can be compared with other similar compounds, such as:
1-(5-(2-Bromophenyl)-2-furoyl)piperidine: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
1-(5-(2-Fluorophenyl)-2-furoyl)piperidine: The presence of a fluorine atom can influence the compound’s lipophilicity and metabolic stability.
1-(5-(2-Methylphenyl)-2-furoyl)piperidine: The methyl group can affect the compound’s steric properties and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
618403-08-0 |
|---|---|
Molekularformel |
C16H16ClNO2 |
Molekulargewicht |
289.75 g/mol |
IUPAC-Name |
[5-(2-chlorophenyl)furan-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H16ClNO2/c17-13-7-3-2-6-12(13)14-8-9-15(20-14)16(19)18-10-4-1-5-11-18/h2-3,6-9H,1,4-5,10-11H2 |
InChI-Schlüssel |
KVYIEKDAQQPQDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide](/img/structure/B11953473.png)


![4-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11953486.png)
![1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether](/img/structure/B11953492.png)





